molecular formula C17H20N4O3S B5404923 1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide

Cat. No.: B5404923
M. Wt: 360.4 g/mol
InChI Key: STDPYKCQBZDDJV-UHFFFAOYSA-N
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Description

1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide typically involves the formation of the thiadiazole ring followed by the introduction of the piperidinecarboxamide moiety. One common synthetic route involves the reaction of 4-methoxybenzohydrazide with thiosemicarbazide under acidic conditions to form the thiadiazole ring. This intermediate is then reacted with 1-acetyl-4-piperidinecarboxylic acid chloride in the presence of a base to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol derivative .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide involves its interaction with specific molecular targets. The thiadiazole ring is known to interact with enzymes involved in DNA replication, thereby inhibiting the replication of cancer cells. Additionally, the compound can bind to certain receptors, modulating their activity and leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-4-piperidinecarboxamide is unique due to its specific combination of functional groups and the presence of the thiadiazole ring. This structural uniqueness contributes to its distinct biological activities and potential therapeutic applications .

Properties

IUPAC Name

1-acetyl-N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3S/c1-11(22)21-9-7-12(8-10-21)15(23)18-17-20-19-16(25-17)13-3-5-14(24-2)6-4-13/h3-6,12H,7-10H2,1-2H3,(H,18,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STDPYKCQBZDDJV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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